An In-depth Technical Guide to 2-methyl-2H-indazole-3-sulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-methyl-2H-indazole-3-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-methyl-2H-indazole-3-sulfonyl chloride, a versatile reagent in synthetic and medicinal chemistry. We will delve into its core chemical properties, explore plausible synthetic routes, and discuss its reactivity and potential applications, particularly in the realm of drug discovery. This document is designed to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in their work.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The indazole nucleus is a key structural motif in numerous therapeutic agents, exhibiting anti-inflammatory, anticancer, and anti-HIV properties, among others.[1] The introduction of a sulfonyl chloride group at the 3-position of the 2-methyl-2H-indazole core, as in 2-methyl-2H-indazole-3-sulfonyl chloride, creates a highly reactive electrophilic center, making it a valuable intermediate for the synthesis of a diverse array of derivatives, most notably sulfonamides.
Physicochemical Properties
While extensive experimental data for 2-methyl-2H-indazole-3-sulfonyl chloride is not widely published, we can infer its key physicochemical properties based on its structure and data from related compounds.
| Property | Value/Information | Source/Basis |
| CAS Number | 2137885-71-1 | [2] |
| Molecular Formula | C₈H₇ClN₂O₂S | [3] |
| Molecular Weight | 230.67 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | Based on related sulfonyl chlorides. |
| Melting Point | No experimental data available. For comparison, the related 2-methyl-2H-indazole-3-carbonyl chloride has a melting point of 88.5-90°C.[4] | [4] |
| Boiling Point | Not available; likely to decompose upon heating. | General property of sulfonyl chlorides. |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. It will likely react with protic solvents like water and alcohols. | General solubility of sulfonyl chlorides. |
| Stability | Sensitive to moisture and should be handled under anhydrous conditions. Sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid. | General stability of sulfonyl chlorides. |
| Predicted XLogP | 1.9 | [3] |
Synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride
Proposed Synthetic Pathway
The most direct approach involves the conversion of 2-methyl-2H-indazole-3-carboxylic acid to the target sulfonyl chloride. This transformation can be achieved via a multi-step sequence involving a Sandmeyer-type reaction.
Caption: Proposed synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-methyl-2H-indazol-3-amine
A potential route to the key amine intermediate is via a Curtius or Hofmann rearrangement of 2-methyl-2H-indazole-3-carboxylic acid.
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Acid Chloride Formation: Convert 2-methyl-2H-indazole-3-carboxylic acid (1.0 eq) to its corresponding acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
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Azide Formation: React the acid chloride with sodium azide (NaN₃) in a suitable solvent system (e.g., acetone/water) to form the acyl azide.
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Curtius Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate intermediate.
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Hydrolysis: Treat the isocyanate with aqueous acid to hydrolyze it to the desired 2-methyl-2H-indazol-3-amine.
Step 2: Synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride via Sandmeyer-type Reaction
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Diazotization: Dissolve 2-methyl-2H-indazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.
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Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride (CuCl₂). Add the cold diazonium salt solution to this mixture.
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Work-up and Purification: After the reaction is complete, extract the product into an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Mechanistic Insights
The reactivity of 2-methyl-2H-indazole-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack.
General Reaction with Nucleophiles
Caption: General reaction of 2-methyl-2H-indazole-3-sulfonyl chloride with nucleophiles.
The reaction typically proceeds via a nucleophilic substitution at the sulfur atom. The mechanism can be viewed as either a concerted Sₙ2-like process or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions.
Reaction with Amines (Sulfonamide Formation):
This is arguably the most important reaction of 2-methyl-2H-indazole-3-sulfonyl chloride, leading to the formation of sulfonamides. These reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Reaction with Alcohols (Sulfonate Ester Formation):
In the presence of a base, 2-methyl-2H-indazole-3-sulfonyl chloride reacts with alcohols to form sulfonate esters. These esters can be useful as leaving groups in subsequent nucleophilic substitution reactions.
Hydrolysis:
As mentioned earlier, 2-methyl-2H-indazole-3-sulfonyl chloride is sensitive to water and will hydrolyze to form 2-methyl-2H-indazole-3-sulfonic acid. This is an important consideration for its storage and handling.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available in the public domain, the key features of the NMR and IR spectra can be predicted based on the molecular structure.
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¹H NMR:
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A singlet for the N-methyl protons, expected around 4.0 ppm.
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Aromatic protons on the indazole ring will appear in the range of 7.0-8.0 ppm, with multiplicities depending on their coupling with each other.
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¹³C NMR:
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The N-methyl carbon will resonate around 35-40 ppm.
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Aromatic carbons will appear in the 110-150 ppm region.
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IR Spectroscopy:
Applications in Drug Discovery and Development
The primary application of 2-methyl-2H-indazole-3-sulfonyl chloride in drug discovery is as a versatile building block for the synthesis of novel sulfonamide derivatives. The indazole scaffold is a "privileged structure" in medicinal chemistry, and its combination with the sulfonamide moiety, another important pharmacophore, can lead to compounds with a wide range of biological activities.
Potential therapeutic areas for compounds derived from this reagent include:
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Oncology: Many kinase inhibitors and other anticancer agents feature indazole and sulfonamide motifs.
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Anti-inflammatory Agents: Indazole derivatives have shown promise as anti-inflammatory drugs.
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Infectious Diseases: The sulfonamide group is a well-known antibacterial pharmacophore.
Safety, Handling, and Storage
Hazard Classification:
While specific safety data for 2-methyl-2H-indazole-3-sulfonyl chloride is limited, it should be handled with the precautions appropriate for a reactive sulfonyl chloride.
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Corrosive: Likely to cause severe skin burns and eye damage.
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Moisture Sensitive: Reacts with water, potentially releasing corrosive HCl gas.
Handling Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust or vapors.
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Keep away from water and other protic solvents.
Storage:
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Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
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Keep in a cool, dry place away from moisture.
Conclusion
2-methyl-2H-indazole-3-sulfonyl chloride is a valuable and reactive synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its ability to readily form sulfonamides and other derivatives makes it a key building block for accessing novel compounds based on the privileged indazole scaffold. While detailed experimental data on the compound itself is sparse, a strong understanding of its properties and reactivity can be inferred from related structures and general chemical principles. Researchers employing this reagent should proceed with appropriate safety precautions due to its likely corrosive and moisture-sensitive nature. The continued exploration of the chemistry of this and related compounds will undoubtedly contribute to the development of new and effective therapeutic agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nextsds.com [nextsds.com]
- 3. PubChemLite - 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 4. 2-METHYL-2H-INDAZOLE-3-CARBONYL CHLORIDE | CAS#:181071-92-1 | Chemsrc [chemsrc.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
